2-Phenyl-4-hydroxy-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-6-9-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKBEAXZSAOCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2NC(=O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16293-42-8 | |
| Record name | 2-phenyl-2H-1,2,3-triazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Phenyl 4 Hydroxy 1,2,3 Triazole and Analogs
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a cornerstone for the synthesis of 1,2,3-triazoles. doi.orgnih.gov This "click" reaction is renowned for its reliability, high yields, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted regioisomer. nih.govbeilstein-journals.org The versatility of CuAAC has been demonstrated in the synthesis of a wide array of functionalized triazoles, including those with potential biological activity. beilstein-journals.orgnih.govpeerj.com
Regioselective Synthesis via Phenyl Azides and β-Ketoesters
The reaction between phenyl azides and β-ketoesters presents a versatile route to substituted 1,2,3-triazoles. Interestingly, the substitution pattern of the β-ketoester plays a crucial role in directing the reaction outcome. While reactions with 2-unsubstituted β-ketoesters typically yield 5-methyl-1,2,3-triazoles, the use of 2-alkyl-substituted β-ketoesters leads to the formation of 5-hydroxy-1,2,3-triazoles as single regioisomers in high yields. nih.govacs.org This method provides a straightforward and high-yielding approach to these acidic heterocycles. nih.govacs.org
For instance, the reaction of phenyl azide (B81097) with a 2-alkyl-substituted β-ketoester in the presence of a base like DBU proceeds efficiently to give the corresponding 5-hydroxy-1,2,3-triazole. nih.govacs.org This transformation highlights a divergent reaction pathway dictated by the nature of the β-ketoester starting material. acs.org
| Reactants | Catalyst/Base | Product | Yield | Reference |
| Phenyl azide, 2-alkyl-substituted β-ketoester | DBU | 5-hydroxy-1-phenyl-1,2,3-triazole derivative | High | nih.govacs.org |
| Pyridyl azide, ethyl acetoacetate | DBU | Ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate | - | nih.gov |
| Phenyl azide, ethyl acetoacetate | Basic conditions | 4,5-disubstituted 1,2,3-triazole | Excellent | nih.gov |
Utilization of Propargylic Alcohols and Phenyl Azides
The copper-catalyzed reaction of propargylic alcohols with phenyl azides is a reliable method for constructing β-hydroxy-1,4-disubstituted-1,2,3-triazoles. doi.org This approach leverages the readily available nature of propargylic alcohols as the alkyne component in the CuAAC reaction. The resulting triazoles incorporate a hydroxyl group, which can be a valuable handle for further functionalization or for modulating the compound's physicochemical properties. The reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. nih.govnih.govmdpi.com
Metal-Free and Organocatalytic Syntheses
While copper catalysis is highly effective, the development of metal-free and organocatalytic alternatives is a growing area of research, driven by the desire to avoid residual metal contamination in the final products, particularly for pharmaceutical applications.
Enaminone-Azide Cycloaddition (EACA) for Acyl Precursors of Hydroxy-Triazoles
The cycloaddition of enaminones with azides provides an efficient route to 4-acyl-1,2,3-triazoles, which are precursors to hydroxy-triazoles. bohrium.combeilstein-journals.orgresearchgate.net A notable advancement in this area is the use of water as a solvent, which allows the reaction to proceed without the need for a catalyst or any additives. beilstein-journals.orgresearchgate.net This "on-water" synthesis is not only environmentally friendly but also proceeds under mild heating conditions (40 °C), offering a sustainable pathway to these important heterocyclic scaffolds. beilstein-journals.orgresearchgate.net The reaction between N,N-dimethylenaminones and tosyl azide in water efficiently yields NH-1,2,3-triazoles. beilstein-journals.org More recently, a one-pot protocol has been developed for the direct conversion of α-methyl ketones into enaminones, which then react with various azides to produce 1,4-disubstituted 1,2,3-triazoles under metal-free and oxidant-free conditions. acs.org
DBU-Catalyzed 1,3-Dipolar Cycloaddition Reactions
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as an effective organocatalyst for the 1,3-dipolar cycloaddition of various substrates to form 1,2,3-triazoles. DBU can promote the reaction between β-ketoesters and azides to furnish 1,2,3-triazoles. nih.gov A one-pot protocol utilizing CuI and DBU has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles from aryl iodides, sodium azide, and terminal alkynes. rsc.org
Multi-Component Reactions and Advanced Synthetic Strategies
Multi-component reactions (MCRs) offer a powerful and efficient approach to building molecular complexity in a single step, starting from simple and readily available materials. Several MCRs have been developed for the synthesis of substituted 1,2,3-triazoles. For instance, a one-pot reaction involving aldehydes, nitroalkanes, and sodium azide can be catalyzed by solid acids like Al-MCM-41 to produce 4-aryl-NH-1,2,3-triazoles. researchgate.net Another strategy involves a copper-catalyzed three-component reaction of an alkyne, an alkyl azide, and a thiosulfonate or selenosulfonic ester to construct N-alkyl-5-sulfur/selenium-1,2,3-triazoles. frontiersin.org
Advanced synthetic strategies also include the use of flow chemistry, which allows for the safe and efficient synthesis of 1,2,3-triazoles using heterogeneous catalysts like copper-on-charcoal. nih.gov This methodology has been successfully applied to the synthesis of the antiepileptic drug rufinamide. nih.gov
One-Pot Protocols for Functionalized Phenyl-Triazole Derivatives
One-pot syntheses offer an efficient and atom-economical route to complex molecules by combining multiple reaction steps in a single vessel, avoiding the isolation of intermediates. Several one-pot methods have been developed for the synthesis of functionalized phenyl-triazole derivatives.
A notable one-pot, two-step reaction involves the copper-mediated azide-alkyne cycloaddition (CuAAC). For instance, 1-methyl-4-phenyl-1H-1,2,3-triazole can be synthesized from phenylacetylene (B144264) and methyl azide, which is generated in situ from methyl iodide and sodium azide. nih.gov This "click chemistry" approach is highly efficient, often yielding the product in pure form after simple filtration. nih.gov
Three-component reactions are also prominent. A copper-catalyzed cycloaddition of a terminal alkyne, sodium azide, and formaldehyde (B43269) provides an efficient pathway to 2-hydroxymethyl-2H-1,2,3-triazoles. nih.govfrontiersin.org This reaction proceeds at room temperature in a dioxane solvent with acetic acid, offering good yields and accommodating a variety of substrates. nih.govfrontiersin.org Another three-component approach for synthesizing 1,2,3-triazole derivatives involves the reaction of an alkyne, an azide, and an allyl iodide, mediated by copper(I) iodide and sodium amide, to produce 5-allyl-1,2,3-triazoles. organic-chemistry.org
Furthermore, a metal-free, three-component protocol allows for the synthesis of 1,5-disubstituted-triazoles by heating primary amines, enolizable ketones, and 4-nitrophenyl azide with an acetic acid catalyst. nih.gov The following table summarizes various one-pot synthetic protocols for phenyl-triazole derivatives.
| Reactants | Catalyst/Mediator | Product | Key Features |
| Phenylacetylene, Methyl Iodide, Sodium Azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-Methyl-4-phenyl-1H-1,2,3-triazole | In situ azide formation, high yield. nih.gov |
| Terminal Alkyne, Sodium Azide, Formaldehyde | Copper catalyst, Acetic Acid | 2-Hydroxymethyl-2H-1,2,3-triazoles | Room temperature, good yields. nih.govfrontiersin.org |
| Alkyne, Azide, Allyl Iodide | CuI, NaNH₂ | 5-Allyl-1,2,3-triazoles | Room temperature, good yields. organic-chemistry.org |
| Primary Amines, Enolizable Ketones, 4-Nitrophenyl Azide | Acetic Acid | 1,5-Disubstituted-triazoles | Metal-free. nih.gov |
Oxidative Cyclization Pathways in Triazole Ring Formation
Oxidative cyclization provides an alternative to cycloaddition reactions for forming the 1,2,3-triazole ring. These methods often involve the formation of new N-N bonds from acyclic precursors.
One such method is the oxidative cyclization of bishydrazones or bissemicarbazones of α-dicarbonyl compounds. researchgate.net For example, heating aroyl cyanides with phenylhydrazine (B124118) can lead to the formation of 4-amino-5-aryl-2-phenyltriazoles, presumably through a bishydrazone intermediate. researchgate.net
Copper-catalyzed oxidative cyclization has also been employed. The reaction of bis(arylhydrazones) can produce 2,4,5-triaryl-1,2,3-triazoles through a process involving C-H functionalization and the formation of C-C, N-N, and C-N bonds. nih.gov Similarly, a copper-catalyzed reaction between N-tosylhydrazones and anilines, mediated by iodine, can form 1,2,3-triazole derivatives. nih.govscispace.com The proposed mechanism involves the oxidation of the N-tosylhydrazone, followed by an aza-Michael addition with the aniline (B41778) and subsequent cyclization. nih.govscispace.com
A metal-free approach utilizes iodine and dimethyl sulfoxide (B87167) (DMSO) for the oxidative cyclization of a phenylglyoxal (B86788) intermediate with an aniline and N-tosylhydrazine. nih.gov This reaction proceeds through the formation of a C-acyl imine and subsequent condensation and cyclization. nih.gov
The following table outlines different oxidative cyclization pathways for synthesizing triazole rings.
| Precursors | Reagents/Catalysts | Product Type |
| Bishydrazones of α-dicarbonyls | Heat | Substituted 1,2,3-triazoles researchgate.net |
| Aroyl cyanides, Phenylhydrazine | Heat | 4-Amino-5-aryl-2-phenyltriazoles researchgate.net |
| Bis(arylhydrazones) | Cu(OAc)₂ | 2,4,5-Triaryl-1,2,3-triazoles nih.gov |
| N-tosylhydrazones, Anilines | Copper/Iodine | 1,2,3-Triazole derivatives nih.govscispace.com |
| Phenylglyoxal, Aniline, N-tosylhydrazine | Iodine, DMSO | 1,2,3-Triazole derivatives nih.gov |
Derivatization and Functionalization of the 2-Phenyl-4-hydroxy-1,2,3-triazole Core
The this compound core serves as a versatile template for further chemical modifications. These derivatizations can be targeted at the hydroxy group, the phenyl moiety, or can involve the construction of fused ring systems.
Reactions at the Hydroxy Group
The hydroxy group of 4-hydroxy-1,2,3-triazoles is a key site for functionalization. It can undergo various reactions to introduce new substituents and modulate the properties of the molecule. For instance, the hydroxy group can be alkylated. One study reports the synthesis of ethyl 1-benzyl-4-hydroxy-1H-1,2,3-triazole-5-carboxylate, which has a free hydroxy group. rsc.org This hydroxy group can potentially be alkylated or otherwise modified. Another example involves the reaction of a 4-hydroxy-1,2,3-triazole with propargyl bromide, which would introduce an alkyne functionality, useful for further "click" reactions. nih.gov
A study on substituted 4-hydroxy-1,2,3-triazoles demonstrated the synthesis of various carboxamide derivatives. For example, 4-hydroxy-1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-5-carboxamide was synthesized, highlighting that the hydroxy group remains intact during the amidation of a neighboring carboxylate. rsc.org This suggests that the hydroxy group can be preserved while other parts of the molecule are modified, or it can be selectively targeted for reaction under different conditions.
Modifications and Substitutions on the Phenyl Moiety
The phenyl ring of the this compound core offers another avenue for structural diversification. Substituents can be introduced onto the phenyl ring to influence the electronic and steric properties of the molecule.
A series of N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide derivatives have been synthesized with various substituents on the phenyl ring. nih.gov These substitutions include fluoro, trifluoromethyl, and methoxy (B1213986) groups at different positions of the phenyl ring. nih.gov For example, compounds such as N-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide and N-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-chloro-3-sulfamoylbenzamide have been prepared. nih.gov These modifications have been shown to impact the biological activity of the resulting compounds. nih.gov
The synthesis of these substituted analogs typically involves starting with a substituted phenylazide, which is then used in a cycloaddition reaction to form the triazole ring. This approach allows for the systematic variation of the substituents on the phenyl moiety.
Construction of Fused Heterocyclic Systems Incorporating the Phenyl-Triazole Unit
The this compound scaffold can be used as a building block for the construction of more complex, fused heterocyclic systems. These fused systems can exhibit unique chemical and biological properties.
One strategy involves intramolecular cyclization reactions. For example, 5-iodo-1,2,3-triazoles, which can be accessed from the corresponding triazoles, can undergo intramolecular C-O coupling to form triazole-fused benzoxazines. researchgate.net This transformation proceeds under base-mediated, transition-metal-free conditions. researchgate.net Another approach involves the oxidative cyclization of N-heteroarylhydrazones, which can be promoted by reagents like chloramine-T to yield fused triazolo-benzothiazole derivatives in a one-pot synthesis. researchgate.net
Furthermore, triazoles can be fused with other heterocyclic rings such as pyrazines and thiazoles. For instance, triazoles with fused-heterocycle nuclei like tetrahydro- organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine and tetrahydro-thiazolo[5,4-c]pyridine have been designed and synthesized. nih.gov The synthesis of 3-[2-(4-hydroxy-3,5-di-tert-butylphenyl) ethyl]-6-R-1,2,4-triazolo[3,4-b] researchgate.netresearchgate.netresearchgate.netthiadiazoles has been achieved by refluxing a 4-amino-1,2,4-triazole (B31798) with a carboxylic acid in the presence of phosphoryl chloride. tandfonline.com
These examples demonstrate the utility of the phenyl-triazole unit as a versatile platform for creating diverse and complex heterocyclic structures with potential applications in various fields.
Spectroscopic and Structural Elucidation of 2 Phenyl 4 Hydroxy 1,2,3 Triazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a complete picture of the atomic arrangement within the molecule.
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. In derivatives of phenyl-1,2,3-triazole, the signals can be assigned to the protons of the phenyl ring and the triazole ring.
The aromatic protons of the phenyl group typically appear as multiplets in the range of δ 7.30–7.85 ppm. rsc.org The exact chemical shift and multiplicity depend on the substitution pattern on the phenyl ring. For instance, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, the phenyl protons attached to the triazole ring appear as a multiplet between δ 7.79-7.81 ppm, while the other phenyl protons resonate at δ 7.31-7.41 ppm. rsc.org
The single proton on the triazole ring (H-5) is characteristically observed as a singlet, with its chemical shift being sensitive to the substituents on the ring. For example, the triazole proton in 1-methyl-4-phenyl-1H-1,2,3-triazole appears as a singlet at δ 7.73 ppm. nih.gov In other 4-phenyl substituted 1H-1,2,3-triazoles, this singlet is typically found in the range of δ 7.58–7.77 ppm. rsc.org The presence of a hydroxyl group at the C-4 position would significantly influence the electronic environment and thus the chemical shift of this proton.
| Compound Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| 1-Methyl-4-phenyl-1H-1,2,3-triazole | H-5 (triazole) | 7.73 | s | nih.gov |
| H-2', H-6' (phenyl) | 7.82–7.80 | m | ||
| H-3', H-4', H-5' (phenyl) | 7.42–7.31 | m | ||
| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | H-5 (triazole) | 7.77 | s | rsc.org |
| Phenyl Protons | 7.32–7.84 | m |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. In phenyl-1,2,3-triazole derivatives, distinct signals are observed for the carbons of the triazole ring and the phenyl group.
The carbon atoms of the 1,2,3-triazole ring, C-4 and C-5, show characteristic chemical shifts. For 1-methyl-4-phenyl-1H-1,2,3-triazole, the substituted C-4 carbon appears at δ 148.1 ppm, while the C-5 carbon resonates at δ 120.5 ppm. nih.gov The presence of a hydroxyl group at C-4 would cause a significant downfield shift for this carbon and an upfield shift for C-5 due to its electron-donating effect. The carbons of the phenyl ring typically resonate in the aromatic region of δ 125–137 ppm. rsc.org For example, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, the phenyl carbons appear at δ 125.7, 128.2, 128.8, and 130.7 ppm. rsc.org
| Compound Structure | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1-Methyl-4-phenyl-1H-1,2,3-triazole | C-4 (triazole) | 148.1 | nih.gov |
| C-5 (triazole) | 120.5 | ||
| Phenyl Carbons | 125.7, 128.1, 128.8, 130.6 | ||
| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | C-4 (triazole) | 147.2 | rsc.org |
| C-5 (triazole) | 117.3 | ||
| Phenyl Carbons | 125.5, 127.9, 128.7, 130.8 |
Two-dimensional NMR techniques are essential for the definitive assignment of all proton and carbon signals, especially for complex molecules. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For a 2-phenyl-4-hydroxy-1,2,3-triazole derivative, COSY spectra would show correlations between the adjacent protons on the phenyl ring, confirming their relative positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals for all protonated carbons in the phenyl and triazole rings.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the exact elemental composition of the parent ion, which serves to confirm the molecular formula. beilstein-journals.org For a newly synthesized this compound derivative, the experimentally measured mass from an ESI-QTOF instrument would be compared to the calculated theoretical mass for the expected formula (C₈H₇N₃O). nih.gov A match within a small error margin (typically <5 ppm) provides strong evidence for the proposed structure. nih.gov
Mass spectrometry, particularly when coupled with tandem MS (MS/MS), can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern provides valuable information about the molecule's structure. For 1,2,3-triazoles, a characteristic and often dominant fragmentation pathway is the loss of a neutral molecule of nitrogen (N₂), corresponding to a loss of 28 Da from the molecular ion. nih.govrsc.org
The fragmentation of the 1,2,3-triazole ring can be complex and is highly dependent on the nature and position of the substituents. rsc.org The cleavage of the triazole ring can lead to various fragment ions. For instance, the fragmentation of some 1,2,3-triazoles shows the loss of the RCN moiety from the ring. rsc.org The analysis of these fragmentation pathways helps to differentiate between isomers and confirm the substitution pattern on the heterocyclic ring. nih.gov
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups and probing the structural features of molecules. In the case of this compound derivatives, IR spectroscopy provides valuable insights into the vibrational modes of the triazole ring and the hydroxy group.
Characteristic Vibrational Modes of the Triazole Ring and Hydroxy Group
The IR spectra of 1,2,3-triazole derivatives exhibit several characteristic absorption bands. The vibrational modes of the triazole ring are often observed in the fingerprint region of the spectrum. For 1,4-disubstituted 1,2,3-triazole derivatives, key vibrations of the triazole ring include C-H stretching, C=C and N=N stretching, and ring deformation modes. mdpi.com
A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. This broadening is often indicative of hydrogen bonding. In some 1,2,3-triazole derivatives, a strong absorption band around 3380 cm⁻¹ can be attributed to the intramolecular hydrogen bond between the hydroxyl group and an adjacent nitrogen atom of the triazole ring. mdpi.com The N-H stretching vibration of the triazole ring, when present, typically appears around 3200 cm⁻¹. researchgate.net
The C-H stretching vibrations of the aromatic phenyl ring are expected in the 3100-3000 cm⁻¹ region. mdpi.com The stretching vibrations of the C=N and N=N bonds within the triazole ring contribute to absorptions in the 1600-1400 cm⁻¹ range. ijsr.net Specifically, bands in the regions of 1101-1129 cm⁻¹ and 968-1003 cm⁻¹ have been assigned as characteristic of the vicinal-triazole ring system.
The presence of various substituents on the phenyl ring and the triazole nucleus can influence the position and intensity of these characteristic bands.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| O-H Stretching (Hydrogen Bonded) | 3400 - 3200 | |
| N-H Stretching | ~3200 | researchgate.net |
| Aromatic C-H Stretching | 3100 - 3000 | mdpi.com |
| C=N and N=N Stretching | 1600 - 1400 | ijsr.net |
| Triazole Ring Vibrations | 1101 - 1129 | |
| Triazole Ring Vibrations | 1045 - 1093 | |
| Triazole Ring Vibrations | 968 - 1003 |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for understanding the conformation and crystal packing of this compound derivatives.
Solid-State Structural Determination and Conformation
The solid-state structure of derivatives of this compound reveals important conformational features. For instance, in the crystal structure of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a close analog, the dihedral angle between the triazole and phenyl rings is found to be 4.72 (6)°. researchgate.net This near-coplanarity suggests a degree of electronic communication between the two ring systems.
In a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which are structurally similar to the title compound, X-ray diffraction studies have provided insights into their molecular conformations. nih.gov The planarity of the triazole ring is a consistent feature, and the orientation of the phenyl group relative to the triazole ring is a key conformational parameter. The substitution pattern on the phenyl ring can influence this dihedral angle.
The synthesis of various N-substituted 4-hydroxy-1,2,3-triazole isomers has been reported, and their structures have been elucidated, in some cases with the aid of 2D-NMR techniques to assign the correct isomers before crystallographic analysis. researchgate.net
| Compound | Dihedral Angle (Triazole-Phenyl) | Reference |
| 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid | 4.72 (6)° | researchgate.net |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound derivatives is largely governed by intermolecular hydrogen bonds and other non-covalent interactions. The hydroxyl group plays a crucial role in forming hydrogen bonding networks.
In the crystal structure of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, classical inversion dimers are formed through O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. researchgate.net For hydroxy-triazole derivatives, intermolecular O-H···N hydrogen bonds are commonly observed, where the hydroxyl group of one molecule interacts with a nitrogen atom of the triazole ring of a neighboring molecule. nih.gov This type of interaction can lead to the formation of one-dimensional chains or more complex three-dimensional networks in the crystal lattice.
For example, in the crystal structure of a related 5-hydroxytriazole, the molecules are linked into chains by O-H···N hydrogen bonds. nih.gov The analysis of Hirshfeld surfaces can be employed to quantitatively explore the intermolecular interactions that dictate the crystal packing. mdpi.com The presence of the phenyl group can also lead to π-π stacking interactions, which further stabilize the crystal structure.
Theoretical and Computational Investigations of 2 Phenyl 4 Hydroxy 1,2,3 Triazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-Phenyl-4-hydroxy-1,2,3-triazole.
Electronic Structure and Aromaticity Analysis of the Triazole Ring
The 1,2,3-triazole ring is an aromatic heterocycle, a characteristic that is fundamental to its stability and chemical behavior. ijsr.net Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous system of overlapping p-orbitals containing six π-electrons, conforming to Hückel's rule. reddit.com All five atoms in the ring are sp2 hybridized. The two carbon atoms and two of the nitrogen atoms each contribute one electron to the π-system, while the third nitrogen atom contributes its lone pair, completing the aromatic sextet. reddit.com
| Parameter | Calculated Value (MP2/6-31G(d,p)) | Reference |
|---|---|---|
| Torsional Angle (Aryl-Triazole) | -14.2° | nih.gov |
| N(4) Atomic Charge | Varies with substitution | nih.gov |
| N(7)=C(8) Bond Length | Shortens in anionic form | nih.gov |
Tautomerism and Isomerization Energies of 4-Hydroxy-1,2,3-triazoles
Tautomerism is a critical aspect of triazole chemistry. ijsr.netresearchgate.net For 1,2,3-triazole itself, two primary tautomers exist: the 1H- and 2H-forms. Computational studies have shown that in the gas phase, the 2H-1,2,3-triazole tautomer is more stable than the 1H form by approximately 3.5–4.5 kcal/mol. nih.gov
For 4-hydroxy-1,2,3-triazoles, the situation is more complex due to the presence of the hydroxyl group, which introduces the possibility of keto-enol tautomerism in addition to the prototropic tautomerism of the triazole ring. The 4-hydroxy-1,2,3-triazole scaffold is considered a potential bioisostere of a carboxylic acid, largely due to the acidity of its hydroxyl group. rsc.orgresearchgate.net Computational methods are essential for determining the relative stabilities of the possible tautomers and isomers. researchgate.netnih.gov Quantum chemical calculations can predict the isomerization energies between these forms, providing insight into which tautomer is likely to predominate under different conditions. rsc.orgorientjchem.org The relative stability of tautomers can be significantly influenced by solvent effects, which can be modeled using computational approaches like the SMD model. researchgate.net
Table 2: Relative Stability of 1,2,4-Triazole (B32235) Tautomers Note: This table shows data for the related 1,2,4-triazole system to exemplify the outputs of tautomerism studies. Specific energetic data for this compound tautomers were not found.
| Tautomer | Relative Stability (Gas Phase) | Reference |
|---|---|---|
| 1H-1,2,4-Triazole | More stable | mdpi.com |
| 4H-1,2,4-Triazole | Less stable by ~7 kcal/mol | mdpi.com |
Prediction of Reactivity and Reaction Mechanisms
Frontier Molecular Orbital (FMO) theory is a key component of computational reactivity prediction. acs.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are crucial descriptors of a molecule's kinetic stability and reactivity. researchgate.netdntb.gov.ua A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to reaction.
For this compound, DFT calculations can map the HOMO and LUMO distributions, identifying the most likely sites for nucleophilic and electrophilic attack. This information is invaluable for predicting how the molecule will behave in chemical reactions. researchgate.net Furthermore, computational chemistry can be used to model entire reaction pathways, such as the Boulton–Katritzky rearrangement or cycloaddition reactions, which are common in triazole synthesis. beilstein-journals.org By calculating the energies of reactants, transition states, and products, a plausible reaction mechanism can be proposed and evaluated. beilstein-journals.org
Table 3: Calculated Reactivity Descriptors for Triazole Derivatives Note: This table provides examples of reactivity descriptors calculated for triazole derivatives, as specific values for this compound were not available.
| Descriptor | Definition | Significance | Reference |
|---|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | Electron-donating ability | researchgate.net |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Electron-accepting ability | researchgate.net |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | acs.orgresearchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons | researchgate.net |
Molecular Modeling and Docking Studies
Molecular modeling techniques, especially docking, are pivotal in the field of drug discovery for predicting how a ligand like this compound might interact with a biological target.
Ligand-Protein Interaction Prediction for Specific Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein recognition. ijper.orgmdpi.com For 1,2,3-triazole derivatives, docking studies have been performed against a variety of biological targets, including enzymes like cyclooxygenase-2 (COX-2) researchgate.net, protein kinases nih.gov, and receptors involved in cancer and other diseases. mdpi.compensoft.net
In a typical docking study, the this compound molecule would be placed into the active site of a target protein. The simulation then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy score. dntb.gov.ua The results highlight key interactions, such as hydrogen bonds formed by the hydroxyl group or the triazole nitrogens, and hydrophobic or π-stacking interactions involving the phenyl ring. researchgate.net These predictions provide valuable hypotheses about the compound's mechanism of action that can be tested experimentally. researchgate.net
Table 4: Example of Molecular Docking Results for Triazole Derivatives with Biological Targets
| Compound Type | Target Protein | Key Interactions | Reference |
|---|---|---|---|
| 1,2,4-Triazole Derivative | Cyclooxygenase-2 (COX-2) | Hydrogen bonds with SER530; Hydrophobic interactions with PHE381, TYR355 | researchgate.net |
| 1,2,3-Triazole Derivative | Sterol 14α-demethylase (CYP51) | Binding to the active site, mimicking native steroids | mdpi.comnih.gov |
| 1,2,3-Triazole Derivative | Protein Kinase (AKT1) | Binding Energy: -7.61 kJ/mol | dntb.gov.ua |
Computational Derivation of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological effect. nih.gov Computational SAR, particularly Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build mathematical models that correlate molecular descriptors with activity. nih.gov
For a series of this compound analogs, a QSAR study would involve calculating a wide range of descriptors (e.g., electronic, steric, and hydrophobic properties) for each molecule. These descriptors are then used to develop a regression model (e.g., Multiple Linear Regression or Artificial Neural Network) that predicts the biological activity (such as IC₅₀ values). nih.gov
A validated QSAR model can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. The model also provides insight into which molecular features are most important for activity. For example, a QSAR model might reveal that a specific substitution pattern on the phenyl ring or the acidity of the hydroxyl group is critical for binding to a particular biological target. nih.govnih.gov These studies are crucial for the rational design and optimization of lead compounds in drug discovery. researchgate.net
Bioisosteric Strategies and Scaffold Hopping Approaches
Bioisosterism and scaffold hopping represent crucial strategies in medicinal chemistry for the design and optimization of biologically active compounds. These approaches involve the substitution of a particular functional group or an entire core structure with another that possesses similar physicochemical properties, with the goal of enhancing potency, selectivity, pharmacokinetic properties, or novelty. The 4-hydroxy-1,2,3-triazole moiety, particularly in the context of the 2-phenyl substituted scaffold, has emerged as a versatile and valuable component in such strategies.
4-Hydroxy-1,2,3-triazole as a Bioisostere for Carboxylic Acids and Hydroxamic Acids
The 4-hydroxy-1,2,3-triazole ring system has been effectively utilized as a bioisosteric replacement for carboxylic acids. researchgate.netnih.gov This is attributed to its similar acidic properties and ability to engage in comparable intermolecular interactions, such as hydrogen bonding. The hydroxyl group on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the ring can serve as hydrogen bond acceptors, mimicking the functionality of a carboxylic acid.
A notable application of this bioisosteric replacement was demonstrated in the design of glutamate (B1630785) analogs. unito.itrsc.org By replacing the distal carboxylic acid group of (S)-glutamic acid with a 4-hydroxy-1,2,3-triazole moiety, researchers were able to develop promising new compounds with potential activity at glutamate receptors. unito.itrsc.org This strategy highlights the utility of the 4-hydroxy-1,2,3-triazole system in modulating the acidic functionalities of lead compounds to achieve improved biological activity. researchgate.net
The versatility of the 4-hydroxy-1,2,3-triazole as a bioisostere is further underscored by its application in mimicking hydroxamic acids. This is particularly relevant in the design of enzyme inhibitors, where hydroxamic acids are often employed as metal-chelating pharmacophores. The ability of the 4-hydroxy-1,2,3-triazole to coordinate with metal ions in a similar fashion to hydroxamic acids, while offering a different chemical scaffold, opens up new avenues for the development of novel inhibitors with potentially improved properties.
Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and 4-Hydroxy-1,2,3-triazole
| Feature | Carboxylic Acid (-COOH) | 4-Hydroxy-1,2,3-triazole |
| Acidity (pKa) | Variable, typically 3-5 | Can be modulated by N-substitution |
| Hydrogen Bonding | Donor (OH) and Acceptor (C=O) | Donor (OH) and Acceptors (N atoms) |
| Planarity | Generally planar | Planar heterocyclic ring |
| Substituent Positions | Single point of attachment | Three nitrogen atoms for substitution |
Rational Design of Novel Phenyl-Triazole Scaffolds
The rational design of novel phenyl-triazole scaffolds is a cornerstone of modern drug discovery, aiming to create new chemical entities with enhanced therapeutic potential. rsc.orgresearchgate.net This process often begins with a known active compound or a pharmacophore model and involves the strategic incorporation of the phenyl-triazole moiety to improve various molecular properties.
One common approach is to replace an existing heterocyclic core with a 1,2,3-triazole ring. rsc.org This "scaffold hopping" can lead to compounds with improved antimicrobial efficacy and better physicochemical characteristics. rsc.org For instance, the replacement of a thiazole (B1198619) core with a 1,2,3-triazole has been successfully employed in the development of new anti-MRSA agents. rsc.orgnih.gov The resulting phenyl-triazole derivatives exhibited significant activity, demonstrating the power of this design strategy.
The synthetic accessibility of the 1,2,3-triazole ring, often through "click chemistry," makes it an attractive building block for creating diverse compound libraries for structure-activity relationship (SAR) studies. tandfonline.com This allows for the systematic exploration of different substituents on both the phenyl and triazole rings to optimize biological activity.
In the context of enzyme inhibitors, the phenyl-triazole scaffold can serve as a rigid linker to position key interacting groups in the optimal orientation within a binding site. This was exemplified in the design of potent and selective PRMT5 inhibitors, where a triazole-containing scaffold provided the necessary framework for anti-proliferative activity. nih.gov
Furthermore, the rational design of phenyl-triazole scaffolds can involve computational methods to predict binding affinities and guide the synthesis of the most promising candidates. Docking studies and molecular dynamics simulations can provide insights into the binding modes of these compounds and help to rationalize observed SAR. researchgate.net
Table 2: Examples of Rational Design Strategies for Phenyl-Triazole Scaffolds
| Design Strategy | Rationale | Example Application |
| Scaffold Hopping | Replace an existing heterocycle with a 1,2,3-triazole to improve efficacy and physicochemical properties. | Development of anti-MRSA agents by replacing a thiazole core. rsc.orgnih.govresearchgate.net |
| Linker Modification | Utilize the triazole ring as a rigid linker to orient pharmacophoric groups. | Design of PRMT5 inhibitors. nih.gov |
| Substituent Optimization | Systematically vary substituents on the phenyl and triazole rings to enhance target binding. | SAR studies for various biological targets. |
| Bioisosteric Replacement | Introduce the phenyl-triazole moiety as a bioisostere for other functional groups. | Mimicking amide bonds in HIV-1 Vif antagonists. nih.gov |
Mechanistic Studies of Biological Activities for 2 Phenyl 4 Hydroxy 1,2,3 Triazole Analogs in Vitro Focus
Enzyme Inhibition Studies (In Vitro)
The ability of 2-Phenyl-4-hydroxy-1,2,3-triazole analogs to modulate enzyme activity is a key area of research, with significant implications for various therapeutic areas.
Investigation of α-Glycosidase Inhibition Mechanisms
α-Glucosidase inhibitors are crucial in managing postprandial hyperglycemia by delaying carbohydrate digestion. researchgate.net The 1,2,3-triazole ring system is a recognized pharmacophore for α-glucosidase inhibition. researchgate.net Studies on various 1,2,3-triazole derivatives have shed light on their inhibitory mechanisms. For instance, the carbohydrate unit within these molecules plays a significant role in their interaction with the enzyme. researchgate.net The presence of a phenyl group can also considerably alter this interaction. researchgate.net
Research has demonstrated that certain 1,4-substituted 1,2,3-triazole-α-D-glucosides are potent inhibitors of human lysosomal α-glucosidase. nih.govacs.org For example, specific analogs, AGT4 and AGT14, exhibited IC50 values significantly lower than the well-known inhibitor acarbose. nih.govacs.org The inhibitory potential of these compounds is influenced by the nature of the substituent at the 4-position of the triazole ring. The electrostatic interactions between the protonated nitrogen atom of the inhibitor and the carboxyl groups at the active site of α-glucosidase are believed to be crucial for effective inhibition.
Interactive Table: α-Glucosidase Inhibition by 1,2,3-Triazole Analogs
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| AGT4 | Human Lysosomal α-Glucosidase | 18 | Over 60-fold more potent than acarbose. nih.govacs.org |
| AGT14 | Human Lysosomal α-Glucosidase | 17 | Over 60-fold more potent than acarbose. nih.govacs.org |
| AGT8 | Human Lysosomal α-Glucosidase | 447 | |
| AGT9 | Human Lysosomal α-Glucosidase | 227 | |
| AGT10 | Human Lysosomal α-Glucosidase | 137 | |
| AGT12 | Human Lysosomal α-Glucosidase | 483 |
Modulation of Phosphodiesterase 4B (PDE4B) Activity
While specific studies focusing solely on this compound's effect on PDE4B are limited, the broader class of triazoles has been investigated for their phosphodiesterase inhibitory potential. Further research is required to elucidate the specific modulatory effects of this compound analogs on PDE4B activity.
Antimicrobial Activity Investigations (In Vitro)
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. nih.govresearchgate.net Triazole derivatives have shown considerable promise in this area. nih.govresearchgate.netijpsjournal.com
Elucidation of Antibacterial and Antifungal Action Mechanisms
The antimicrobial activity of 1,2,3-triazole derivatives is attributed to their ability to interfere with essential microbial processes. ijpsjournal.com The specific mechanisms can vary depending on the microbial species and the chemical structure of the triazole analog. Some studies suggest that these compounds may disrupt the microbial cell membrane or inhibit key enzymes necessary for survival. nih.gov For instance, certain triazole derivatives have shown greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. ijpsjournal.com The substitution pattern on the triazole ring is a critical determinant of their antibacterial and antifungal potency. nih.govscirp.org
Insights into Inhibitory Pathways Against Microbial Strains
In vitro studies have provided valuable data on the inhibitory effects of 1,2,3-triazole analogs against a range of bacterial and fungal strains. For example, some synthesized 1,2,3-triazole glycosides demonstrated that Staphylococcus aureus was more susceptible to their action compared to other tested microbes. mdpi.com The minimum inhibitory concentration (MIC) values are a key metric in these studies, indicating the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov For instance, certain fluorinated 1,2,4-triazoles have shown potent activity against Streptococcus pneumoniae and the fungi Aspergillus fumigatus and Candida albicans. nih.gov
Interactive Table: In Vitro Antimicrobial Activity of Triazole Analogs
| Compound/Analog | Microbial Strain | Activity/Observation |
|---|---|---|
| 1,2,3-Triazole Glycosides | Staphylococcus aureus | Highly susceptible. mdpi.com |
| 1,2,3-Triazole Glycosides | Pseudomonas aeruginosa | Varied susceptibility. mdpi.com |
| 1,2,3-Triazole Glycosides | Candida albicans | Varied susceptibility. mdpi.com |
| 1,2,3-Triazole Glycosides | Aspergillus niger | Varied susceptibility. mdpi.com |
| Fluorinated 1,2,4-Triazoles | Streptococcus pneumoniae | MIC values in the range of 6.45–33.2 μmol/L. nih.gov |
| Fluorinated 1,2,4-Triazoles | Aspergillus fumigatus | Strongest activity with MIC of 6.45 μmol/L. nih.gov |
Antiproliferative Effects in Cancer Cell Lines (In Vitro)
Triazole derivatives have emerged as a promising class of compounds with potential anticancer properties. nih.gov Their ability to induce apoptosis and inhibit cell cycle progression in cancer cells is a primary focus of in vitro research.
Studies on 1,2,4-triazole-3-thione derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. nih.gov Mechanistic investigations have revealed that these compounds can act through multiple pathways, including the inhibition of enzymes like α-glucosidase and tubulin polymerization, as well as inducing cell cycle arrest, primarily in the S-phase. nih.gov
Furthermore, 1,2,3-triazole conjugates of natural products like capsaicin (B1668287) have demonstrated potent antiproliferative activity against lung cancer cell lines (A549). nih.gov The 1,2,3-triazole moiety is believed to enhance the anticancer properties of the parent scaffold. nih.gov In vitro screening against a panel of 60 cancer cell lines has shown that many of these hybrid compounds exhibit significant growth inhibition. nih.gov
Interactive Table: Antiproliferative Activity of Triazole Derivatives
| Compound/Analog | Cancer Cell Line | IC50/Effect | Mechanism of Action |
|---|---|---|---|
| Compound 6 (1,2,4-triazole-3-thione derivative) | MCF-7 (Breast Cancer) | 4.23 µM | α-glucosidase inhibition, tubulin-β polymerization inhibition, S-phase cell cycle arrest, apoptosis induction. nih.gov |
| Compound 6 (1,2,4-triazole-3-thione derivative) | HepG2 (Liver Cancer) | 16.46 µM | nih.gov |
Cellular Target Identification and Signaling Pathway Investigations
Research into the molecular mechanisms of 1,2,3-triazole analogs has identified several key cellular targets and signaling pathways involved in their antiproliferative effects. The p38 mitogen-activated protein kinase (MAPK) has been identified as a common target for some triazole derivatives. nih.gov In other cases, specific receptor tyrosine kinases are inhibited; for instance, certain 1,2,3-triazole-bearing 2,4-diarylaminopyrimidines have been identified as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1). nih.gov
Further studies have revealed that some triazole hybrids act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase-1 (PARP-1). acs.org Mechanistic investigations also show that certain analogs can inhibit colony migration and formation through the Wnt signaling pathway in specific cancer cell lines. nih.gov In the context of neuroinflammation, some derivatives have been shown to activate the Nrf2-HO-1 signaling pathway, which helps to reduce oxidative stress and alleviate inflammation in microglial cells. nih.gov Molecular docking studies have suggested that these compounds can interact with Nrf2-related binding sites, preventing its degradation by Keap1. nih.gov
Identified Cellular Targets and Signaling Pathways for Triazole Analogs (In Vitro)
| Target/Pathway | Observed Effect | Compound Type/Analog | Reference |
|---|---|---|---|
| p38 Mitogen-Activated Protein Kinase (MAPK) | Enzyme Inhibition | Benzimidazole-tethered 1,4-disubstituted 1,2,3-triazoles | nih.gov |
| Anaplastic Lymphoma Kinase (ALK) | Dual Inhibition (with ROS1) | 1,2,3-Triazole-bearing 2,4-diarylaminopyrimidines | nih.gov |
| ROS Proto-Oncogene 1 (ROS1) | Dual Inhibition (with ALK) | 1,2,3-Triazole-bearing 2,4-diarylaminopyrimidines | nih.gov |
| Wnt Signaling Pathway | Inhibition of colony migration and formation | 1,2,3-Triazole derivative | nih.gov |
| EGFR / PARP-1 | Dual Enzyme Inhibition | Indolyl-1,2,4-triazole hybrids | acs.org |
| Nrf2-HO-1 Signaling Pathway | Activation, reduction of ROS | 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | nih.gov |
Mechanisms of Cell Cycle Arrest and Apoptosis Induction in In Vitro Models
A primary mechanism by which this compound analogs exhibit anticancer activity is through the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. nih.gov Flow cytometry analyses have demonstrated that these compounds can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.
For example, certain 1,2,3-triazole-chalcone hybrids cause cell cycle arrest at the G2/M phase in multiple myeloma cells. nih.gov Other analogs, such as those containing podophyllotoxin, also induce G2/M phase arrest in A549 lung cancer cells. nih.gov In contrast, some derivatives have been shown to arrest the cell cycle of SMMC-7721 cells at the S phase, while others arrest the same cell line at the G1 phase. nih.gov Further studies on indolyl-triazole hybrids found that they caused cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells and at the S phase in HepG2 liver cancer cells. acs.org
In addition to halting cell division, these compounds are potent inducers of apoptosis. nih.govresearchgate.net Mechanistic studies show this is achieved through multiple pathways. One key mechanism involves triggering the mitochondrial apoptotic pathway, which includes the accumulation of reactive oxygen species (ROS), an increase in the pro-apoptotic Bax/Bcl-2 ratio, and the subsequent activation of caspases 3, 7, and 9. nih.gov The induction of apoptosis is a hallmark of their cytotoxic effect, with gel electrophoresis studies showing the characteristic ladder pattern of DNA fragmentation. researchgate.net Some triazole linked 2-phenyl benzoxazole (B165842) derivatives have been found to induce apoptosis by increasing mitochondrial ROS levels and inhibiting the function of specific microRNAs (miR-2, miR-13, and miR-14) that normally suppress apoptosis. nih.gov
Cell Cycle Arrest and Apoptosis Mechanisms of Triazole Analogs
| Mechanism | Specific Effect | Affected Cell Line(s) | Reference |
|---|---|---|---|
| Cell Cycle Arrest | G1 Phase Arrest | SMMC-7721 | nih.gov |
| S Phase Arrest | SMMC-7721, HepG2 | nih.govacs.org | |
| G2/M Phase Arrest | A549, RPMI-8226, MCF-7 | nih.govnih.govnih.gov | |
| G1/S Phase Arrest | A549 | nih.gov | |
| Apoptosis Induction | Increased Bax/Bcl-2 ratio | RPMI-8226 | nih.gov |
| Activation of Caspases 3, 7, 9 | RPMI-8226, A375, MCF-7, HT-29 | nih.govmdpi.com | |
| Inhibition of anti-apoptotic microRNAs (miR-2, miR-13, miR-14) | Drosophila melanogaster model | nih.gov |
Other Investigated Biological Modulations (In Vitro)
Beyond their anticancer properties, analogs of this compound have been investigated for a range of other biological activities in vitro, including anti-inflammatory, antioxidant, and neuroprotective effects.
Anti-inflammatory Pathways and Mechanisms
The anti-inflammatory potential of triazole derivatives is a significant area of research. mdpi.comnih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade. biomedpharmajournal.org Studies have shown that some 1,2,3-triazole derivatives can downregulate the protein levels of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglia stimulated by lipopolysaccharide (LPS). nih.gov
The anti-inflammatory effect of certain 1,4-disubstituted 1H-1,2,3-triazole derivatives is attributed to the inhibition of the COX-2 enzyme, which is crucial for the synthesis of inflammatory mediators like prostaglandins. biomedpharmajournal.org Further investigation into the molecular pathways revealed that these compounds can suppress the MAPK/NF-κB signaling pathways. mdpi.com This leads to a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), while increasing the level of the anti-inflammatory cytokine IL-4. biomedpharmajournal.orgmdpi.com
Antioxidant Activity Research
Many 1,2,3-triazole analogs have demonstrated notable antioxidant properties in various in vitro assays. mdpi.comresearchgate.net These studies measure the compounds' ability to neutralize harmful free radicals and reduce oxidative stress. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, hydroxyl radical scavenging tests, and assays for the inhibition of lipid peroxidation. nih.govresearchgate.net
One study on novel 1,2,3-triazole-containing nitrones found that certain derivatives were potent inhibitors of lipid peroxidation and highly effective hydroxyl radical scavengers, with activity comparable or even superior to the standard antioxidant Trolox. nih.gov Research on 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione derivatives also confirmed their antioxidant activities. nih.gov The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net Among some series of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles, the presence of a free amino group or a phenyl substituent on the triazole nucleus was found to increase antioxidant activity. dergipark.org.tr
Neuroprotective Research Directions
The neuroprotective effects of triazole derivatives represent a promising avenue of research, particularly for neurodegenerative diseases like Alzheimer's. nih.govmdpi.com In vitro studies have shown that these compounds can protect neuronal cells from cytotoxicity induced by stressors like β-amyloid, hydrogen peroxide, and sodium nitroprusside. mdpi.comnih.gov
The mechanisms underlying this neuroprotection are multifaceted. Certain 1,2,4-triazole (B32235) derivatives have been shown to scavenge reactive oxygen species (ROS), chelate iron, and restore mitochondrial membrane potential in PC12 cells. nih.gov A key pathway implicated in their neuroprotective action is the Nrf2 signaling pathway. nih.gov By promoting the nuclear translocation of Nrf2, these compounds enhance the cellular antioxidant defense system, leading to increased levels of enzymes like superoxide (B77818) dismutase (SOD). nih.gov Furthermore, in models of Alzheimer's disease, triazole derivatives have been found to reduce tau hyperphosphorylation and decrease the production of proinflammatory cytokines, suggesting a dual role in combating both oxidative stress and neuroinflammation. mdpi.com
Research Applications and Future Directions for 2 Phenyl 4 Hydroxy 1,2,3 Triazole
Lead Compound Discovery and Optimization in Medicinal Chemistry
The 1,2,3-triazole scaffold is a prominent feature in modern drug discovery, valued for its stability, capacity for hydrogen bonding, and ability to mimic other functional groups. tandfonline.comtandfonline.com
Design of Novel Therapeutic Agents Based on the Triazole Scaffold
The 1,2,3-triazole nucleus is a cornerstone in the design of new therapeutic agents due to its unique structural and electronic properties. It is considered a bioisostere of the amide bond, offering enhanced stability against hydrolysis. nih.gov The design of novel therapeutic agents often involves using the triazole scaffold as a central framework to which various pharmacologically active moieties can be attached.
While specific studies on 2-Phenyl-4-hydroxy-1,2,3-triazole as a lead compound are not extensively documented, research on analogous phenyl-1H-1,2,3-triazole derivatives has demonstrated significant anti-inflammatory activity. nih.gov For instance, certain analogs have shown more potent effects than the well-known anti-inflammatory drug diclofenac (B195802) in preclinical models. nih.gov The mechanism of action for some of these analogs is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov
Furthermore, derivatives of 1-phenyl-1,2,3-triazole have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme implicated in various diseases including glaucoma and cancer. nih.gov These studies highlight the potential of the phenyl-triazole scaffold in generating potent and selective enzyme inhibitors. The presence of a hydroxyl group on the triazole ring, as in the case of this compound, could further enhance binding interactions with target enzymes through hydrogen bonding, a critical factor in drug-receptor interactions.
Table 1: Examples of Biologically Active Phenyl-1,2,3-triazole Derivatives
| Compound/Derivative | Biological Activity | Key Findings |
| Phenyl-1H-1,2,3-triazole analogs (e.g., 2a, 2b, 2c, 4a) | Anti-inflammatory | More potent than diclofenac in a xylene-induced ear edema model. nih.gov |
| 3-Functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | Carbonic Anhydrase Inhibition | Exhibited excellent inhibitory activity against hCA I, II, IV, and IX isoforms. nih.gov |
| 1-(2′-ethoxy-4′-fluoro-[1,1′-biphenyl]-4-yl)-4-phenyl-1H-1,2,3-triazole | Anticancer | Demonstrated significant cytotoxicity against various breast cancer cell lines. nih.gov |
Development of Hybrid Molecules with Enhanced Biological Activity
A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity to achieve synergistic or enhanced biological activity. The 1,2,3-triazole ring is an ideal linker for this purpose due to its facile synthesis and chemical stability. nih.gov This approach has been successfully employed to develop a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral compounds. tandfonline.comnih.govnih.gov
Although specific hybrid molecules incorporating the this compound moiety are not widely reported, the general principle is well-established with other triazole derivatives. For example, hybrid compounds linking a 1,2,3-triazole to natural products or other heterocyclic systems have shown promising results. Thymol, a natural compound with known biological activities, has been tethered to a 1,2,3-triazole and a 1,3,4-oxadiazole (B1194373) ring, resulting in hybrids with significant anticancer and antimicrobial properties. nih.gov One such hybrid demonstrated superior activity against several cancer cell lines compared to standard drugs like doxorubicin (B1662922) and 5-fluorouracil. nih.gov
The potential for developing hybrid molecules based on this compound is vast. The phenyl group can be functionalized to introduce additional pharmacophores, while the hydroxyl group can serve as a handle for further chemical modifications or as a key interaction point with biological targets. Future research could focus on creating hybrids of this compound with known anticancer, antimicrobial, or antiviral agents to explore potential synergistic effects and develop novel therapeutic candidates.
Applications in Materials Science and Functional Materials Research
The unique properties of the 1,2,3-triazole ring also extend to the realm of materials science, where it is utilized in the development of functional materials with specific optical, electronic, and protective properties.
Development of Fluorescent Probes and Imaging Agents
Hydroxyphenyl-substituted 1,2,3-triazoles, synthesized via "click" chemistry, have been investigated for their fluorescent properties. nih.gov These compounds can exhibit large Stokes shifts, which is a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. nih.govnih.gov The fluorescence of these molecules is influenced by the position of the hydroxyphenyl group and the presence of intramolecular hydrogen bonds. nih.gov
Specifically, for hydroxyphenyl-substituted "click" triazoles, the placement of an electron-donating group at either the C4 or N1 position of the triazole ring has a significant impact on their optical properties. nih.gov Studies on related compounds, such as aurone-derived 1,2,3-triazoles, have shown that these molecules can act as fluorophores with large Stokes shifts, making them promising candidates for live-cell imaging. nih.gov The fluorescence of these compounds can also be sensitive to the polarity of their environment, a property that can be exploited for sensing applications. mdpi.com
While direct studies on the fluorescence of this compound are scarce, based on the findings for analogous compounds, it is plausible that this molecule could also possess interesting photophysical properties. The combination of the phenyl group and the hydroxyl group on the triazole ring could lead to intramolecular charge transfer (ICT) upon excitation, a mechanism often responsible for large Stokes shifts. nih.gov Future research should focus on characterizing the absorption and emission properties of this compound and evaluating its potential as a fluorescent probe for detecting specific analytes or for use in bioimaging.
Table 2: Fluorescent Properties of Related Hydroxy-Triazole Derivatives
| Compound/Derivative | Key Fluorescent Property | Potential Application |
| Hydroxyphenyl-substituted "click" triazoles | Large Stokes shifts (8000-13,000 cm⁻¹) nih.gov | Fluorescent probes |
| Aurone-derived 1,2,3-triazoles | Large Stokes shift (118.3 ± 1.01 nm in PBS) nih.gov | Live-cell imaging probes |
| 2-Aryl-1,2,3-triazole carboxylic acids | Environment-dependent photophysical properties mdpi.com | Sensors for analytes with labile protons |
Incorporation into Polymeric Structures for Specific Properties
The 1,2,3-triazole linkage, formed through the highly efficient click reaction, has been widely used in the synthesis of polymers with well-defined structures and functionalities. scispace.com These poly(1,2,3-triazole)s have found applications in various fields, including as drug delivery vehicles, chemical sensors, and conducting materials. scispace.com The triazole unit can enhance the mechanical and thermal stability of polymers and can also impart specific properties such as antibacterial activity. scispace.com
While there is no specific literature on the incorporation of this compound into polymeric structures, the general principles of poly(1,2,3-triazole) synthesis are applicable. The hydroxyl group of this compound could be used as a point of attachment for polymerization or could be functionalized to introduce other reactive groups. The resulting polymers could potentially exhibit interesting properties derived from both the triazole core and the phenyl and hydroxyl substituents. For example, the incorporation of this monomer could lead to polymers with enhanced thermal stability or specific recognition capabilities.
Studies on Corrosion Inhibition for Metal Surfaces
Triazole derivatives are well-known corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govnih.govresearchgate.net Their effectiveness is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface, forming a protective film. nih.gov This film acts as a barrier, preventing the corrosive medium from reaching the metal.
Numerous studies have demonstrated the high inhibition efficiency of various 1,2,3-triazole derivatives for mild steel in hydrochloric acid solutions. nih.govresearchgate.net For example, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) and its acetohydrazide derivative have shown inhibition efficiencies of over 95% at a concentration of 1.0 × 10⁻³ M. nih.gov The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir isotherm model, indicating the formation of a monolayer. nih.gov
Although there is no specific data on the corrosion inhibition properties of this compound, the presence of the triazole ring, the phenyl group, and the hydroxyl group suggests that it could be an effective corrosion inhibitor. The nitrogen atoms of the triazole ring and the π-electrons of the phenyl group can interact with the vacant d-orbitals of the metal, while the hydroxyl group can participate in hydrogen bonding, further strengthening the adsorption process. Future experimental and theoretical studies are warranted to evaluate the corrosion inhibition performance of this compound on different metal surfaces and in various corrosive media.
Table 3: Corrosion Inhibition Efficiency of Related Triazole Derivatives on Mild Steel in 1.0 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | 1.0 × 10⁻³ | 95.3 |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1.0 × 10⁻³ | 95.0 |
| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol | 1.0 × 10⁻³ | 81 |
Advancements in Synthetic Method Development
The development of novel synthetic methodologies for 1,2,3-triazoles, including the this compound scaffold, has been a dynamic area of research. Progress has focused on improving efficiency, regioselectivity, and the environmental footprint of these syntheses.
Green Chemistry Approaches for Sustainable Triazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,3-triazoles to reduce environmental impact and enhance safety. tandfonline.com These approaches prioritize the use of non-toxic solvents, reduction of waste, and energy-efficient reaction conditions.
A significant advancement is the use of biodegradable solvents. For instance, a method utilizing Cyrene™, a biodegradable, non-toxic solvent, has been developed for click chemistry-based triazole synthesis. nih.gov This approach is notable because it allows for product isolation through simple precipitation in water, which circumvents the need for extractions with organic solvents and purification by column chromatography. nih.gov This not only minimizes the consumption of organic waste but also reduces operational costs, making the process more sustainable. nih.gov
Another key area of green synthesis is the use of alternative energy sources like microwave irradiation. Microwave-assisted synthesis has been shown to significantly shorten reaction times, often from hours to seconds, while improving product yields. nih.gov This method offers an efficient and mild alternative to conventional heating for preparing various triazole derivatives. nih.gov
The development of water-driven procedures using heterogeneous catalysts also represents a major step forward in sustainable synthesis. A protocol using reusable zinc-based nanocrystals (ZnO-CTAB) in water has been established for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org This method functions as a one-pot, multicomponent pathway that operates without the need for bases, reducing agents, or ligands, aligning with green chemistry principles. rsc.org
The following table summarizes various green chemistry approaches for triazole synthesis.
Interactive Table: Green Synthetic Approaches for 1,2,3-Triazoles| Approach | Key Features | Advantages | Reference |
|---|---|---|---|
| Biodegradable Solvent | Use of Cyrene™ as a solvent. | Avoids toxic organic solvents, allows product isolation by water precipitation, reduces waste. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Drastically reduced reaction times, improved yields, mild reaction conditions. | nih.gov |
| Heterogeneous Catalysis in Water | Use of reusable ZnO-CTAB nanocrystals as a catalyst in an aqueous medium. | Eco-friendly, copper-free, no need for bases or ligands, catalyst can be recovered and reused. | rsc.org |
| One-Pot, Three-Component Reactions | Avoids isolation of potentially hazardous intermediates like organic azides. | Increased safety and efficiency, reduced operational steps. | nih.gov |
Development of Novel Catalytic Systems for Regioselective Functionalization
Controlling the regioselectivity of the triazole ring formation is crucial for tailoring the properties of the final compound. Research has led to the development of sophisticated catalytic systems that can selectively yield specific isomers.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, typically yielding 1,4-disubstituted 1,2,3-triazoles. acs.org However, to access other isomers, alternative catalysts have been explored. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for example, is a well-established technique for producing 1,5-disubstituted 1,2,3-triazoles. tandfonline.com
Palladium-catalyzed reactions have emerged as a powerful tool for the direct C-H bond functionalization of the triazole ring, allowing for the introduction of various substituents at the C-5 position. organic-chemistry.org This method provides a highly efficient route to multisubstituted 1,2,3-triazoles. organic-chemistry.org Furthermore, metal-free catalytic systems are gaining traction. Iodine, for instance, has been used to catalyze the reaction between enaminones, tosylhydrazine, and primary amines to produce 1,5-disubstituted 1,2,3-triazoles. tandfonline.com
Recent developments have also focused on creating versatile building blocks that can be easily functionalized. A novel heteroaromatic system, 2H-thiazolo[4,5-d] tandfonline.comnih.govarxiv.orgtriazole (ThTz), has been synthesized with a sulfone moiety that acts as a versatile reactive tag. rsc.orgrsc.org This allows for a wide range of transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, highlighting the potential for creating diverse functionalized triazoles. rsc.orgrsc.org
The table below details various catalytic systems and their regioselective outcomes.
Interactive Table: Catalytic Systems for Regioselective Triazole Synthesis| Catalyst System | Reaction Type | Regioselectivity | Reference |
|---|---|---|---|
| Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted | acs.org |
| Ruthenium | Azide-Alkyne Cycloaddition (RuAAC) | 1,5-disubstituted | tandfonline.com |
| Palladium(0) | Direct C-H Arylation | C-5 functionalization | organic-chemistry.org |
| Zinc | Azide-Alkyne Cycloaddition | 1,5-disubstituted | organic-chemistry.org |
| Iodine | Cascade reaction of enaminones, tosylhydrazine, and amines | 1,5-disubstituted | tandfonline.com |
Emerging Research Areas and Unexplored Potentials
While this compound and its analogs have established applications, ongoing research continues to unveil new possibilities, from fundamental dynamic studies to novel therapeutic targets and scalable production methods.
Application of Advanced Spectroscopic Techniques for Dynamic Studies
Advanced spectroscopic techniques are pivotal in understanding the dynamic behavior of molecules like this compound, particularly its tautomeric equilibrium. Tautomerism, the interconversion between structural isomers, can significantly influence a molecule's chemical reactivity and biological activity. researchgate.net
A combination of techniques including energy-dispersive X-ray diffraction, molecular dynamics, and Fourier-transform infrared (FTIR) spectroscopy has been used to study the tautomeric equilibrium of the parent 1,2,3-triazole in different phases. arxiv.org Such studies can reveal which tautomeric form is favored under specific conditions.
Time-resolved spectroscopy allows researchers to observe the dynamics of tautomerism in real-time, providing insights into the kinetics and mechanisms of the process. numberanalytics.com For instance, ultrafast UV-Vis spectroscopy can track changes in absorption spectra on picosecond timescales. Furthermore, multidimensional NMR spectroscopy and theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) are powerful tools for analyzing the fine structures of triazole derivatives. nih.gov These methods can correlate experimental NMR spectra with calculated structures and investigate how factors like solvent and noncovalent interactions influence the photophysical properties and tautomeric forms of these compounds. researchgate.netnih.gov The application of these advanced techniques is crucial for building a comprehensive understanding of the structure-activity relationships of functionalized triazoles. numberanalytics.com
Investigation of Less Explored Biological Targets and Mechanisms
The structural features of the 1,2,3-triazole ring, such as its ability to form hydrogen bonds and engage in dipole-dipole interactions, allow it to interact with a wide array of biological targets. nih.govresearchgate.net While its role in areas like cancer and infectious diseases is well-documented, research is expanding to less conventional targets.
One emerging area is the development of triazole-based inhibitors for enzymes involved in metabolic and endocrine disorders. For example, derivatives of 1,2,4-triazole (B32235) have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17βHSD2), an enzyme implicated in osteoporosis. nih.gov Inhibition of this enzyme could offer a new therapeutic strategy for maintaining bone health. nih.gov
In the realm of neurodegenerative diseases, 1,2,3-triazole derivatives are being investigated as inhibitors of the glycine (B1666218) transporter 1 (GlyT1), which is a target for treating cognitive disorders like schizophrenia. scielo.br In the fight against parasitic diseases, the bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (PfFPPS/GGPPS) in Plasmodium falciparum has been identified as a potential target for new antimalarial triazole compounds. nih.gov
Furthermore, novel mechanisms of action in cancer are being uncovered. Beyond typical kinase inhibition, triazole hybrids have been developed as proteolysis-targeting chimeras (PROTACs) that can induce the degradation of specific proteins, such as CDK9 in breast cancer cells. nih.gov
The following table lists some of the less-explored biological targets for triazole derivatives.
Interactive Table: Emerging Biological Targets for Triazole Derivatives| Biological Target | Therapeutic Area | Compound Class | Reference |
|---|---|---|---|
| 17β-Hydroxysteroid Dehydrogenase Type 2 (17βHSD2) | Osteoporosis | 1,2,4-Triazoles | nih.gov |
| Glycine Transporter 1 (GlyT1) | Cognitive Disorders (e.g., Schizophrenia) | α-Hydroxy-1,2,3-triazoles | scielo.br |
| Farnesyl/Geranylgeranyl Diphosphate Synthase (PfFPPS/GGPPS) | Malaria | Prenyl-1,2,3-triazoles | nih.gov |
| Cyclin-Dependent Kinase 9 (CDK9) | Cancer (via PROTAC mechanism) | Wogonin-based 1,2,3-triazole hybrids | nih.gov |
Considerations for Sustainable Synthesis and Scalable Production in Academic Research
Bridging the gap between laboratory-scale synthesis and larger-scale production is a critical consideration for the practical application of promising compounds. For academic research, developing methods that are both sustainable and scalable is essential for facilitating further studies and potential commercialization.
Recent synthetic protocols have demonstrated the feasibility of producing triazoles on a gram scale. nih.gov A method for synthesizing a functionalized 2H-thiazolo[4,5-d] tandfonline.comnih.govarxiv.orgtriazole was successfully scaled up to produce 5.7 grams in a single batch. rsc.orgnih.gov Similarly, an efficient, gram-scale synthesis of 1,2,4-triazole-derived building blocks has been described, showcasing the potential for producing significant quantities of these important precursors. nih.gov
A key aspect of scalability is the development of chromatography-free purification methods. The synthesis of 2-aryl-1,2,3-triazoles has been achieved via a scalable protocol that avoids column chromatography, which is often a bottleneck in large-scale production due to its consumption of large volumes of solvents and time. researchgate.net Green chemistry approaches, such as those using biodegradable solvents like Cyrene™, also contribute to scalability by simplifying product isolation to precipitation and filtration, thereby avoiding laborious chromatographic purification. nih.gov These advancements are crucial for making the synthesis of compounds like this compound more efficient, cost-effective, and environmentally friendly, both in academic and industrial settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Phenyl-4-hydroxy-1,2,3-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions under reflux conditions. For example, hydrazine derivatives can react with substituted benzaldehydes in ethanol or DMSO with catalytic acetic acid. Optimization includes adjusting solvent polarity (e.g., DMSO for higher solubility), reaction time (12–18 hours), and temperature (reflux at ~80°C). Post-synthesis purification via recrystallization (water-ethanol mixtures) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : To confirm hydroxyl (-OH) and triazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹).
- NMR (¹H and ¹³C) : For structural elucidation of aromatic protons (δ 7.2–8.0 ppm) and hydroxyl groups (broad singlet at δ ~5 ppm).
- Elemental Analysis : To validate stoichiometric ratios of C, H, and N .
Q. How can researchers confirm the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXS is standard. Key parameters include refining hydrogen-bonding networks (e.g., O–H···N interactions) and verifying unit-cell dimensions. Comparative analysis with structurally similar triazoles (e.g., 4-hydroxy-1H-1,2,3-triazole derivatives) ensures accuracy .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
- HOMO-LUMO gaps : To assess reactivity and charge-transfer potential.
- Electrostatic Potential Maps : For identifying nucleophilic/electrophilic sites (e.g., hydroxyl group).
- Thermochemical Data : Atomization energies and ionization potentials can validate experimental results .
Q. What experimental designs are effective for studying α-glycosidase inhibitory activity?
- Methodological Answer :
- In vitro assays : Use p-nitrophenyl glycosides as substrates and measure inhibition via UV-Vis absorbance at 405 nm.
- Molecular docking : Compare binding poses (e.g., with α-glycosidase active sites) using AutoDock Vina. Highlight interactions like hydrogen bonding between the triazole hydroxyl and catalytic residues .
Q. How do non-covalent interactions (e.g., C–H···X hydrogen bonds) influence the stability of this compound?
- Methodological Answer :
- Solvent-dependent NMR : Analyze ¹H chemical shifts in polar (DMSO) vs. non-polar (CDCl₃) solvents to detect hydrogen bonding.
- SCXRD : Quantify intermolecular distances (e.g., C–H···O < 2.5 Å) to map packing motifs. Such interactions enhance thermal stability and crystallinity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values under standardized conditions (pH, temperature).
- Structure-Activity Relationship (SAR) : Vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate with bioactivity trends.
- High-throughput screening : Validate hits using orthogonal assays (e.g., fluorescence-based enzymatic inhibition) .
Methodological Challenges and Solutions
Q. What are common pitfalls in crystallizing this compound, and how can they be mitigated?
- Solution : Poor crystal growth often arises from impurities or rapid precipitation. Use gradient cooling (e.g., from 60°C to 4°C over 48 hours) and seed crystals. For twinning issues, employ SHELXL’s TWIN/BASF commands during refinement .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
